Hexadecanedioyl dichloride

Descripción general

Descripción

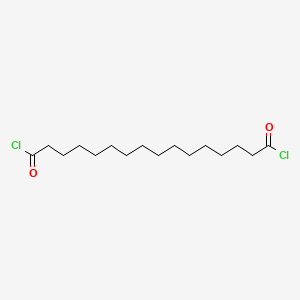

C₁₆H₂₈Cl₂O₂ . It is a diacid chloride derivative of hexadecanedioic acid. This compound is primarily used in organic synthesis and polymer chemistry due to its reactivity and ability to form long-chain polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexadecanedioyl dichloride can be synthesized through the reaction of hexadecanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction is exothermic and must be controlled to prevent overheating.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: Hexadecanedioyl dichloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form hexadecanedioic acid and hydrochloric acid.

Polymerization: It can react with diols or diamines to form polyesters or polyamides, respectively.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Water: Hydrolysis occurs readily at room temperature.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Polyesters and Polyamides: Formed through polymerization reactions.

Aplicaciones Científicas De Investigación

Hexadecanedioyl dichloride, also known as hexadecanedioic acid dichloride, is a chemical compound with the formula C₁₆H₂₈Cl₂O₂. This compound has garnered attention in various scientific research applications due to its unique properties and functionalities. Below, we explore its applications in detail, supported by data tables and case studies.

Synthesis of Polyamides

This compound is primarily used in the synthesis of polyamides. It reacts with diamines to form high-performance polymers that are utilized in various applications, including:

- Textiles : High-strength fibers for clothing and industrial applications.

- Engineering Plastics : Components that require durability and resistance to chemicals.

Case Study : A study demonstrated the synthesis of a polyamide using this compound and hexamethylenediamine, resulting in materials with enhanced thermal stability and mechanical properties.

Surface Coatings

The compound is also employed in the formulation of surface coatings, providing properties such as:

- Corrosion Resistance : Ideal for protective coatings on metals.

- Adhesion Promotion : Enhances the bonding of coatings to substrates.

Data Table: Performance Comparison of Coatings

| Coating Type | Corrosion Resistance | Adhesion Strength | Application Area |

|---|---|---|---|

| Hexadecanedioyl-based | Excellent | High | Automotive, Marine |

| Conventional Coatings | Moderate | Moderate | General Purpose |

Biomedical Applications

In biomedical research, this compound is investigated for its potential in drug delivery systems. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs.

Case Study : Research indicated that drug-loaded micelles formed from this compound exhibited improved solubility and bioavailability compared to free drugs.

Biodegradable Polymers

The compound is being explored for use in biodegradable polymers, which are essential for reducing environmental impact. By incorporating this compound into polymer blends, researchers aim to enhance degradation rates while maintaining mechanical integrity.

Data Table: Biodegradability Assessment

| Polymer Type | Degradation Rate (Months) | Mechanical Strength (MPa) |

|---|---|---|

| Hexadecanedioyl Blend | 6-12 | 50 |

| Conventional Polymer | 24+ | 70 |

Mecanismo De Acción

The reactivity of hexadecanedioyl dichloride is primarily due to the presence of the two acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles. The mechanism of action involves the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product.

Comparación Con Compuestos Similares

Adipoyl Chloride (Hexanedioyl Dichloride): A shorter-chain diacid chloride with similar reactivity but different physical properties.

Sebacoyl Chloride (Decanedioyl Dichloride): Another diacid chloride with a ten-carbon chain, used in similar applications but with different polymer properties.

Uniqueness: Hexadecanedioyl dichloride is unique due to its long carbon chain, which imparts specific properties to the polymers formed from it. These properties include higher melting points, increased hydrophobicity, and enhanced mechanical strength compared to polymers derived from shorter-chain diacid chlorides.

Actividad Biológica

Hexadecanedioyl dichloride, also known as 1,16-hexadecanedioyl dichloride, is a diacid chloride derived from hexadecanedioic acid. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, emphasizing its applications and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 303.31 g/mol. It exhibits the following physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H28Cl2O2 |

| Molecular Weight | 303.31 g/mol |

| Density | 1.0 g/cm³ (approx.) |

| Boiling Point | 504.1 °C at 760 mmHg |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. A study on peptide amphiphiles demonstrated that certain derivatives possess significant antimicrobial properties, which could be attributed to the presence of long-chain fatty acid components such as this compound . The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.

Role in Drug Development

This compound is utilized in the synthesis of various pharmaceutical compounds, particularly as a linker in antibody-drug conjugates (ADCs). Its ability to form stable linkages enhances the efficacy of drug delivery systems by improving the solubility and stability of therapeutic agents . The compound's structure allows for functionalization that can enhance the targeting capabilities of ADCs.

Case Studies

- Antibody-Drug Conjugates :

- Peptide Nanostructures :

Research Findings

Recent studies have focused on optimizing the use of this compound in various applications:

- Synthesis Techniques : Advances in synthetic methods have improved the yield and purity of this compound, making it more accessible for research and industrial applications.

- Biocompatibility Assessments : Evaluations of biocompatibility are ongoing to determine the safety profile of hexadecanedioyl-based compounds for use in biomedical applications.

Propiedades

IUPAC Name |

hexadecanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28Cl2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKFXYMUZKWWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)Cl)CCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505575 | |

| Record name | Hexadecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34959-19-8 | |

| Record name | Hexadecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.